molecular formula C14H15N3O3S2 B2908771 Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate CAS No. 1146979-57-8

Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B2908771
CAS No.: 1146979-57-8
M. Wt: 337.41
InChI Key: BHXXTMXDWWUHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by:

  • Phenylcarbamoyl amino group at position 4, which enhances hydrogen-bonding capacity and may influence receptor binding.

This compound’s structural features suggest applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor modulators. However, its pharmacological profile remains less explored compared to analogs.

Properties

IUPAC Name

ethyl 2-methylsulfanyl-4-(phenylcarbamoylamino)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-3-20-12(18)10-11(17-14(21-2)22-10)16-13(19)15-9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXXTMXDWWUHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)SC)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Thiazole Derivatives

Structural and Functional Comparison

The table below highlights key structural variations and properties of the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Weight Key Features/Activities Reference(s)
Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate (Target) 2: MeS; 4: PhNHCONH; 5: EtO2C 365.44 g/mol¹ Potential hydrogen-bond donor (phenylcarbamoyl) -
Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 3: Cl-Ph; 4: MeS; 2: S; 5: EtO2C 409.92 g/mol Chlorophenyl enhances hydrophobicity
Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate 4: 4-MeO-BzNH; 3: Me; 2: S; 5: EtO2C 394.45 g/mol Methoxybenzoyl group for π-π interactions
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 2: o-TolylNH; 4: CF3; 5: EtO2C 344.34 g/mol Trifluoromethyl improves metabolic stability
Ethyl 2-(methylsulfanyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimidine-5-carboxylate (IIl) Dihydropyrimidine core; 4: iPr-Ph; 2: MeS 347.44 g/mol Analgesic activity (acetic acid-induced writhing model)

¹Calculated based on formula C₁₄H₁₅N₃O₃S₂.

Key Observations:
  • Substituent Diversity : The phenylcarbamoyl group in the target compound distinguishes it from analogs with chlorophenyl, trifluoromethyl, or methoxybenzoyl substituents. This group may enhance target specificity in urea/amide-binding enzymes or receptors.
  • Biological Activity : Analogs like IIl () exhibit marked analgesic activity, likely due to the dihydropyrimidine core and lipophilic substituents. The target compound’s phenylcarbamoyl group could modulate similar pathways but requires empirical validation.
  • Molecular Weight : Most analogs fall within 300–400 g/mol, aligning with Lipinski’s rule for drug-likeness. The target compound (365 g/mol) is within this range, suggesting favorable bioavailability.

Pharmacological and Physicochemical Properties

  • ADME Profiles : SwissADME predictions () for dihydropyrimidine analogs show moderate solubility (LogP ~3.5) and high gastrointestinal absorption. The target compound’s phenylcarbamoyl group may reduce LogP slightly, improving solubility.
  • Metabolic Stability : Methylsulfanyl and trifluoromethyl groups () resist oxidative metabolism, extending half-life.

Q & A

Basic: What synthetic strategies are employed to prepare Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the thiazole core. Key steps include:

  • Sulfanyl group introduction : Reacting 2-methyl-1,3-thiazole-5-carboxylic acid derivatives with methylthiolating agents under controlled pH and temperature to avoid over-sulfonation .
  • Carbamoylation : Coupling phenylcarbamoyl groups via urea-forming reactions using phenyl isocyanate or carbamoyl chlorides. Solvents like DMF or THF and catalysts (e.g., triethylamine) are critical for regioselectivity .
  • Esterification : Ethyl ester formation via acid-catalyzed alcoholysis, monitored by TLC/HPLC to ensure completion .
    Optimization involves adjusting temperature (e.g., 40–80°C for carbamoylation), solvent polarity, and stoichiometry of nucleophiles to minimize side products .

Basic: What analytical techniques are recommended for structural elucidation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methylsulfanyl at C2, phenylcarbamoyl at C4) and confirms regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₆N₄O₃S₂) and detects isotopic patterns for sulfur .
  • Chromatography : HPLC with UV detection (λ = 254 nm) quantifies purity, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Answer:
Contradictions often arise from variations in:

  • Assay conditions : Differences in cell lines (e.g., cancer vs. microbial models) or incubation times alter activity. Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) .
  • Structural analogs : Impurities or byproducts (e.g., sulfoxide derivatives from oxidation) may confound results. Purity verification via HPLC and mass spectrometry is critical .
  • Mechanistic studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify target binding affinity, distinguishing direct effects from off-target interactions .

Advanced: What computational approaches predict the compound’s pharmacokinetics and target interactions?

Answer:

  • Molecular docking : Software like AutoDock Vina models binding to enzymes (e.g., cyclooxygenase-2 or kinase targets) using crystal structures from the PDB .
  • ADMET prediction : Tools like SwissADME estimate solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability and conformational changes .

Advanced: How can the compound’s reactivity be leveraged for derivatization to enhance bioactivity?

Answer:

  • Ester hydrolysis : Convert the ethyl ester to a carboxylic acid under basic conditions (NaOH/EtOH) to improve solubility or enable conjugation .
  • Thioether oxidation : Treat with m-CPBA to generate sulfoxide/sulfone derivatives, altering electronic properties and enhancing antimicrobial potency .
  • Carbamoyl modification : Replace phenyl with fluorophenyl groups via reductive amination to optimize steric and electronic interactions with target enzymes .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Answer:

  • Solvent screening : Use vapor diffusion with mixed solvents (e.g., DMSO/water) to improve crystal lattice formation .
  • Co-crystallization : Add small molecules (e.g., glycerol or crown ethers) to stabilize hydrophobic pockets .
  • Cryocooling : Flash-freeze crystals in liquid nitrogen to reduce radiation damage during data collection. SHELX software refines structures, addressing twinning or disorder .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.